Home > Products > Screening Compounds P63911 > 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid
4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid -

4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid

Catalog Number: EVT-4609207
CAS Number:
Molecular Formula: C16H9F3N2O3
Molecular Weight: 334.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic Acid

Compound Description: This compound is a known potent inhibitor of bacterial DNA gyrase. It was also found to be interactive with mammalian topoisomerase II (topo II), exhibiting an EC50 value of 7.6 μM in a DNA-cleavage assay [].

Reference: [] https://www.semanticscholar.org/paper/00a9a6be2cde58e3d1dedeb2dfa158b1b061ed4d

3,4-Dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic Acid (Zopolrestat)

Compound Description: Zopolrestat is a potent aldose reductase inhibitor (ARI), exhibiting an IC50 of 3.1 x 10^-9 M against aldose reductase. It has demonstrated oral activity in preventing and reversing sorbitol accumulation in rat models of diabetic complications [].

Reference: [] https://www.semanticscholar.org/paper/398cf68cb7a679b7b1777d93dd698fa57f6f3329

(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-α]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (Sitagliptin) L-tartrate

Compound Description: Sitagliptin is the active pharmaceutical ingredient in a medication for type 2 diabetes. The related compound in this instance is the L-tartrate salt of Sitagliptin, which exists in a stable polymorphic form (form Z1) [].

Reference: [] https://www.semanticscholar.org/paper/83fcc2f19c540e978386f659af5e028a9bdbbdc0

Na-[4-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-propargylamino]phenylacetyl]-L-glutamic Acid

Compound Description: This compound is an analogue of the potent thymidylate synthase inhibitor, 2-deamino-2-methyl-N10-propargyl-5,8-dideazafolic acid (ICI 198583). It exhibits moderate thymidylate synthase inhibition with a Ki value of 0.34 μM [].

Reference: [] https://www.semanticscholar.org/paper/1fb67001fa7ff677e6bad1f3688fc31929503df9

Overview

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid is a synthetic compound classified under quinazoline derivatives. This compound exhibits significant potential in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various diseases, including cancer and inflammatory conditions. Its unique structure, featuring a trifluoromethyl group, enhances its biological activity and solubility.

Source and Classification

The compound is derived from quinazoline, a bicyclic compound that consists of a benzene ring fused to a pyrimidine ring. Quinazolines are recognized for their diverse biological activities, making them a focal point in drug development. The specific compound discussed here is identified by its chemical structure and can be found in various chemical databases and patent literature, emphasizing its relevance in ongoing research and development efforts .

Synthesis Analysis

Methods

The synthesis of 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid typically involves several key steps:

  1. Formation of the Quinazoline Framework: The initial step often includes the cyclization of anthranilic acid derivatives with appropriate carbonyl compounds.
  2. Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic fluorination methods or using trifluoromethylating agents.
  3. Carboxylic Acid Functionalization: The final step usually involves the introduction of the carboxylic acid group through hydrolysis or oxidation reactions.

Technical Details

The synthesis may involve various reagents such as trifluoromethyl iodide or other fluorinated reagents, alongside standard organic solvents and catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and reaction time are optimized to yield high purity and yield of the desired product .

Molecular Structure Analysis

Structure

The molecular formula for 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid is C15H12F3N2O2. The structure features:

  • A quinazoline core (a fused bicyclic structure).
  • A trifluoromethyl group attached to a phenyl ring.
  • A carboxylic acid functional group contributing to its acidic properties.

Data

The compound's molecular weight is approximately 300.26 g/mol. The presence of electronegative fluorine atoms significantly influences its electronic properties and reactivity .

Chemical Reactions Analysis

Reactions

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid can participate in various chemical reactions:

  1. Esterification: Reacting with alcohols under acidic conditions to form esters.
  2. Amidation: Reaction with amines to produce amides.
  3. Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Technical Details

These reactions are typically carried out under controlled conditions to avoid side reactions, employing techniques such as reflux or microwave-assisted synthesis for efficiency .

Mechanism of Action

Process

The mechanism of action for 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: It may inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and are implicated in cancer metastasis.
  2. Antitumor Activity: Studies suggest that quinazoline derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis or cell cycle arrest.

Data

In vitro studies have demonstrated that this compound exhibits promising antitumor activity, although further research is required to elucidate its precise mechanisms at the molecular level .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic characteristics.

Chemical Properties

  • Melting Point: Specific melting point data may vary but is generally around 200°C.
  • Stability: Stable under normal laboratory conditions but should be stored away from strong acids or bases to prevent degradation.

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry for structural confirmation .

Applications

Scientific Uses

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid has several applications in scientific research:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer and inflammatory diseases.
  2. Biochemical Research: Utilized in studies focusing on enzyme inhibition and cellular signaling pathways.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing other biologically active compounds.

This compound exemplifies the potential of quinazoline derivatives in medicinal chemistry, paving the way for future therapeutic innovations .

Properties

Product Name

4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid

IUPAC Name

4-oxo-3-[3-(trifluoromethyl)phenyl]quinazoline-7-carboxylic acid

Molecular Formula

C16H9F3N2O3

Molecular Weight

334.25 g/mol

InChI

InChI=1S/C16H9F3N2O3/c17-16(18,19)10-2-1-3-11(7-10)21-8-20-13-6-9(15(23)24)4-5-12(13)14(21)22/h1-8H,(H,23,24)

InChI Key

HINQTJZWSHCJHR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.